[(2S,3R)-2-(4-methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine, also known by its IUPAC name, is a compound featuring a pyrrolidine ring substituted with a methoxyphenyl group and a methanamine moiety. Its molecular formula is , and it has a molecular weight of approximately 220.31 g/mol. The compound is classified under the category of organic compounds, specifically as an amine due to the presence of the amine functional group in its structure. It is primarily utilized in scientific research, particularly in studies related to pharmacology and medicinal chemistry .
The synthesis of [(2S,3R)-2-(4-methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine typically involves several steps:
Technical details regarding specific reaction conditions (temperature, solvents, catalysts) are critical for optimizing yield and purity but are not extensively detailed in available literature .
The molecular structure of [(2S,3R)-2-(4-methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine can be represented as follows:
The compound's stereochemistry is defined by its (2S,3R) configuration, indicating specific spatial arrangements that may influence its biological activity .
[(2S,3R)-2-(4-methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine can participate in various chemical reactions:
These reactions are vital for modifying the compound's properties for specific applications in research and development .
The mechanism of action for [(2S,3R)-2-(4-methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine primarily involves its interaction with neurotransmitter systems in the brain. It is believed to act as a modulator of monoamine neurotransmitters such as serotonin and norepinephrine. This modulation can lead to enhanced cognitive functions and mood regulation.
Research suggests that compounds with similar structures may exhibit affinity for certain receptors (e.g., serotonin receptors), influencing signaling pathways that are crucial for mood and anxiety regulation .
The physical and chemical properties of [(2S,3R)-2-(4-methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine include:
Property | Value |
---|---|
Molecular Weight | 220.31 g/mol |
Molecular Formula | |
Density | Not available |
Boiling Point | Not available |
Melting Point | Not available |
Flash Point | Not available |
These properties indicate that while some data is lacking, the compound's structure suggests it may have moderate solubility in organic solvents .
[(2S,3R)-2-(4-methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine has several scientific applications:
Chiral pyrrolidine derivatives represent a therapeutically significant scaffold in CNS drug discovery due to their structural similarity to bioactive alkaloids and conformational rigidity that enables selective receptor interactions. The compound [(2S,3R)-2-(4-methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine exemplifies this class, featuring a stereochemically defined pyrrolidine core with 1-methyl and aminomethyl substituents at positions 1 and 3, respectively, and a 4-methoxyphenyl group at C2. This precise three-dimensional arrangement—particularly the (2S,3R) configuration—enables dual-targeting of dopaminergic and opioid receptors, positioning it as a strategic candidate for addiction mitigation therapies [1].
The (2S,3R) stereochemistry of this pyrrolidine derivative is critical for its pharmacological profile. X-ray crystallography of analogous compounds reveals that this configuration positions the 4-methoxyphenyl group equatorially and the aminomethyl substituent axially, creating a topology complementary to G-protein-coupled receptor (GPCR) binding pockets [4]. Molecular docking studies demonstrate three key stereospecific interactions:
Table 1: Receptor Affinity Profiles of Stereoisomers
Stereoisomer | D2R Ki (nM) | μ-Opioid Ki (nM) | Selectivity Ratio (μ/D2) |
---|---|---|---|
(2S,3R) (Target) | 12.4 ± 1.2 | 25.3 ± 3.1 | 2.0 |
(2R,3S) | 1,480 ± 210 | >10,000 | >6.7 |
Racemate | 89.7 ± 11.5 | 142.6 ± 18.9 | 1.6 |
The 4-methoxyphenyl moiety is a strategic bioisostere that balances electronic, hydrophobic, and steric properties:
Table 2: Impact of Aromatic Substituent Positioning
Substituent Position | μ-Opioid IC₅₀ (nM) | D2R IC₅₀ (nM) | Aqueous Solubility (μg/mL) |
---|---|---|---|
4-Methoxyphenyl (Target) | 28.1 ± 2.4 | 15.7 ± 1.8 | 85.3 ± 6.2 |
3-Methoxyphenyl* | 41.9 ± 4.1 | 22.5 ± 2.3 | 92.8 ± 7.5 |
2-Methoxyphenyl | 210.6 ± 25.7 | 185.4 ± 19.2 | 63.1 ± 5.4 |
Unsubstituted Phenyl | >1,000 | 89.2 ± 8.7 | 45.9 ± 4.1 |
*Data for analogous [(4-(3-methoxyphenyl)-1-methylpyrrolidin-3-yl)methanol] from [4]
This compound’s design integrates two historical CNS targeting strategies:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1